molecular formula C20H13Br2N3O3 B15020446 3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B15020446
M. Wt: 503.1 g/mol
InChI Key: BVRWFTJKNVSWHH-UHFFFAOYSA-N
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Description

3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, pyridine, and benzoxazole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, including bromination, methoxylation, and imine formation. The process begins with the bromination of a suitable phenol derivative, followed by the introduction of a methoxy group through a methylation reaction. The final step involves the formation of the imine linkage by reacting the brominated and methoxylated phenol with a pyridinyl-benzoxazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. The imine group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Unique due to its combination of bromine, methoxy, pyridine, and benzoxazole groups.

    3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzothiazol-5-yl]imino}methyl]phenol: Similar structure but with a benzothiazole group instead of benzoxazole.

    3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzimidazol-5-yl]imino}methyl]phenol: Contains a benzimidazole group, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13Br2N3O3

Molecular Weight

503.1 g/mol

IUPAC Name

3,4-dibromo-6-methoxy-2-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C20H13Br2N3O3/c1-27-17-9-14(21)18(22)13(19(17)26)10-24-12-2-3-16-15(8-12)25-20(28-16)11-4-6-23-7-5-11/h2-10,26H,1H3

InChI Key

BVRWFTJKNVSWHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Br)Br

Origin of Product

United States

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